δ-Tocotrienol-d6
CAS No.:
Cat. No.: VC0199161
Molecular Formula: C₂₇H₃₄D₆O₂
Molecular Weight: 402.64
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₂₇H₃₄D₆O₂ |
|---|---|
| Molecular Weight | 402.64 |
Introduction
Chemical Characteristics of δ-Tocotrienol-d6
δ-Tocotrienol-d6 retains the core structure of δ-tocotrienol but incorporates deuterium at specific positions. Key chemical properties include:
Molecular Structure and Formula
The compound’s molecular formula is C₂₇H₃₄D₆O₂, with a molecular weight of 402.64 g/mol . Its structure consists of:
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A chroman-6-ol core (2,2-dimethyl-2H-1-benzopyran-6-ol)
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A deuterated farnesyl chain (4,8,12-trimethyl-3,7,11-tridecatrienyl-d6)
The deuterium substitution occurs at the terminal methyl groups of the farnesyl chain, a strategic modification to slow oxidative metabolism .
| Property | δ-Tocotrienol-d6 | Non-Deuterated δ-Tocotrienol |
|---|---|---|
| Molecular Formula | C₂₇H₃₄D₆O₂ | C₂₇H₄₀O₂ |
| Molecular Weight | 402.64 g/mol | 396.61 g/mol |
| Key Structural Feature | Deuterated farnesyl | Unsaturated farnesyl chain |
| Solubility | Hydrophobic | Hydrophobic |
| Storage Conditions | Freezer (-20°C) | Freezer (-20°C) |
Physical and Spectroscopic Properties
δ-Tocotrienol-d6 is supplied as a liquid with a purity exceeding 96.5% . Its deuterated nature minimally alters physical properties but significantly impacts metabolic pathways. Spectroscopic data (e.g., NMR, HRMS) are typically provided by manufacturers like Vulcanchem and EOS Med Chem to confirm structural integrity .
Synthesis and Production
Synthetic Routes
The synthesis of δ-Tocotrienol-d6 involves deuterium exchange at specific positions of the farnesyl chain. Key steps include:
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Deuterium Incorporation: Catalytic deuteration of terminal methyl groups using deuterated reagents (e.g., D₂O, D₂ gas) .
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Purification: Chromatographic methods (e.g., HPLC) to achieve >96.5% purity .
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Quality Control: Verification via H-NMR, HRMS, and TGA to confirm isotopic enrichment and absence of impurities .
| Supplier | Product Code | Purity | Price (Example) |
|---|---|---|---|
| Vulcanchem | VC0199161 | >98% | Not listed |
| Larodan | 60-1013 | >98% | €180 (5 mg) |
| EOS Med Chem | Custom | 96.5% | Custom quote |
These suppliers provide certificates of analysis and safety data sheets (SDS) for research use .
Research Findings: Metabolic Stability and Bioactivity
Enhanced Metabolic Stability
Deuteration at the farnesyl chain’s terminal methyl groups reduces oxidative metabolism. A study comparing δ-Tocotrienol-d6 (d-DT3) with non-deuterated DT3 revealed:
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In Vitro Stability: d-DT3 exhibited 2.5-fold slower degradation in hepatic microsomes compared to DT3 .
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In Vivo Half-Life: d-DT3 demonstrated prolonged plasma retention in mice, improving bioavailability for radioprotection .
| Parameter | δ-Tocotrienol-d6 | Non-Deuterated DT3 |
|---|---|---|
| Hepatic Degradation | 2.5× slower | Baseline |
| Plasma Half-Life | Prolonged | Short |
| Bioavailability | Enhanced | Limited |
Impact on G-CSF Induction
Surprisingly, d-DT3 showed reduced potency in stimulating granulocyte-colony stimulating factor (G-CSF) production in mice. This suggests that DT3’s metabolites, rather than the parent compound, may drive G-CSF induction .
Mechanistic Insights
The deuterated form serves as a metabolic tracer to study:
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Oxidative Pathways: CYP450-mediated metabolism of tocotrienols.
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Metabolite Roles: Identification of bioactive metabolites in radioprotection and cytokine regulation .
Applications in Research and Drug Development
Radioprotective Studies
δ-Tocotrienol-d6 is used to optimize radioprotective therapies. Its enhanced stability allows:
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Improved Dosing Regimens: Reduced frequency of administration.
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Mechanistic Elucidation: Tracking deuterated metabolites in irradiated tissues .
Biochemical Assays
The compound is employed in:
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Enzyme Kinetics: Studying CYP450 isoforms involved in tocotrienol metabolism.
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Mass Spectrometry: Quantifying deuterated metabolites in plasma or tissues .
Drug Development
Deuteration strategies are being explored to develop next-generation tocotrienols with optimized pharmacokinetics. Key targets include:
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